Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
Description
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate is a lithium carboxylate derivative characterized by a brominated aromatic core with a hydroxymethyl substituent and an acetate group. The bromine atom at the para position enhances steric and electronic effects, while the hydroxymethyl group (-CH2OH) introduces hydrogen-bonding capacity. This compound is of interest in materials science and medicinal chemistry due to its structural hybridity, which may influence thermal stability, electrochemical behavior, and biological interactions .
Properties
IUPAC Name |
lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVFJNHMFWXXRA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1Br)CO)OCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrLiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate typically involves the reaction of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[4-bromo-2-(carboxymethyl)phenoxy]acetic acid.
Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]acetic acid.
Substitution: 2-[4-methoxy-2-(hydroxymethyl)phenoxy]acetic acid.
Scientific Research Applications
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Aliphatic Chains
highlights aromatic alcohols such as 1,2-bis[2-(hydroxymethyl)phenoxy]butylene (Do4OH) and 1,2-bis[2-(hydroxymethyl)phenoxy]hexylene (Do6OH). These compounds share the hydroxymethylphenoxy motif but differ in aliphatic chain length (C4 vs. C6). Key distinctions include:
- Odd–Even Effect: Odd-numbered aliphatic chains (e.g., C5 in Do5OH) exhibit non-planar molecular conformations, leading to lower melting points and reduced packing density compared to even-numbered chains (C4, C6) .
- Hydrogen-Bonding Networks : The hydroxymethyl groups in these alcohols facilitate intermolecular H-bonding, whereas the lithium carboxylate in the target compound replaces hydroxyls with ionic interactions, altering thermal stability .
Table 1: Thermal and Structural Properties of Analogues
Functional Analogues in Drug Metabolism Studies
lists metabolites such as 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate), which shares the hydroxymethylphenoxy group but incorporates a methoxyimino ester. Key comparisons:
- Electrochemical Reactivity: The lithium carboxylate in the target compound may exhibit higher ionic conductivity than 490-M24’s ester, which has redox-active methoxyimino groups .
- Antioxidant Potential: Odd-numbered aliphatic analogues (e.g., Do5OH) show moderate antioxidant activity due to hydroxyl group oxidation, but the lithium carboxylate’s electrochemical behavior remains unexplored .
Brominated and Lithium-Containing Analogues
- Methyl 2-(4-bromophenyl)-2-oxoacetate (5p, ) : This brominated oxoacetate lacks the hydroxymethyl group and lithium ion. Its synthesis involves TBHP-mediated oxidation, suggesting the target compound’s synthesis may require similar oxidative conditions but with lithium salt formation steps .
- Lithium Salts in : Compounds like lithium;2-(5-methylpyrazin-2-yl)acetate and lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate share the lithium carboxylate motif but differ in aromatic substituents. The bromine in the target compound likely enhances lipophilicity compared to pyridine or spirocyclic analogues .
Research Findings and Implications
Thermal Stability and Packing Efficiency
The odd–even effect observed in suggests that the target compound’s thermal stability may depend on its ability to balance ionic interactions (Li⁺ coordination) and repulsive H···H interactions. Odd-numbered aliphatic chains reduce melting points despite higher packing density, a trend that may extend to brominated aromatic systems .
Electrochemical Properties
While direct data on the target compound are lacking, structurally related lithium carboxylates () are used in battery electrolytes due to their ionic conductivity. The bromine atom may introduce redox activity, warranting further cyclic voltammetry studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
